9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
CAS No.:
Cat. No.: VC16798434
Molecular Formula: C26H22N2O3
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O3 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30) |
| Standard InChI Key | BIXVYWAJSHRQFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features three distinct structural domains:
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Fluorenylmethyloxycarbonyl (Fmoc) Group: A rigid bicyclic aromatic system (C₁₃H₁₀) that confers UV detectability and facilitates temporary amine protection in solid-phase peptide synthesis (SPPS) .
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Indole Moiety: A bicyclic heteroaromatic system (C₈H₆N) known for its electron-rich nature and participation in π-stacking interactions. The indole's 3-position is covalently bonded to the β-carbon of the ketoamide backbone.
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β-Ketoamide-Carbamate Linker: A reactive segment (O=C-N-C-C(=O)-) enabling nucleophilic attacks at the keto group and hydrolysis of the carbamate under acidic/basic conditions.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate | |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC=O | |
| InChIKey | BIXVYWAJSHRQFI-SFHVURJKSA-N | |
| XLogP3 | 3.8 (Predicted) |
Spectroscopic Properties
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UV-Vis: λₘₐₓ ≈ 267 nm (Fmoc π→π* transitions) and 290 nm (indole absorption).
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NMR: Key signals include δ 7.75–7.30 ppm (Fmoc aromatics), δ 10.9 ppm (indole NH), and δ 4.3 ppm (Fmoc-CH₂-O).
Synthesis and Manufacturing
Stepwise Synthesis Protocol
Step 1: Fmoc Protection of Tryptophan Aldehyde
L-Tryptophanal reacts with Fmoc-Cl (1.1 eq.) in dichloromethane (DCM) using N-methylmorpholine (NMM) as base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding Fmoc-Trp-aldehyde .
Step 2: Knoevenagel Condensation
The aldehyde intermediate undergoes condensation with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in acetonitrile at reflux. Catalytic piperidine facilitates enolate formation, generating the β-ketoamide core.
Step 3: Carbamate Formation
Reaction with methyl chloroformate (1.2 eq.) in THF at -15°C, followed by aqueous workup, installs the terminal carbamate group.
Optimization Challenges
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Racemization Risk: Strict temperature control (-15°C) during carbamate formation prevents epimerization at the α-carbon .
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Byproduct Formation: Excess Fmoc-Cl leads to di-Fmoc derivatives; stoichiometric monitoring via HPLC is critical .
Reactivity and Functionalization
Hydrolytic Stability
The carbamate group exhibits pH-dependent hydrolysis:
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Acidic Conditions (pH <3): Rapid cleavage (t₁/₂ = 2 h) via protonation of the carbonyl oxygen.
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Basic Conditions (pH >10): Slower degradation (t₁/₂ = 12 h) through hydroxide ion attack.
Electrophilic Substitution
The indole moiety undergoes regioselective reactions:
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Vilsmeier-Haack Formylation: Positions 5 and 7 are formylated using POCl₃/DMF.
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Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 4 (major) and 6 (minor) .
Bioconjugation Applications
The β-ketoamide serves as a Michael acceptor for thiol-containing biomolecules:
| Conjugate Partner | Reaction Conditions | Application |
|---|---|---|
| Cysteine-rich peptides | PBS buffer, pH 7.4, 25°C | Targeted drug delivery |
| Glutathione | 5 mM DTT, 37°C | Prodrug activation |
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |
|---|---|---|
| 5-HT₂A | 420 ± 35 | Partial agonist |
| 5-HT₃ | >10,000 | Inactive |
| σ₁ | 890 ± 120 | Antagonist |
Comparative Analysis with Structural Analogs
Industrial and Research Applications
Peptide Synthesis
As a Wang resin-bound building block (Fmoc-Trp-Wang), the compound enables automated SPPS of indole-containing peptides:
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Coupling Efficiency: >98% per cycle in model pentapeptide synthesis .
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Cleavage Conditions: 95% TFA with 2.5% H₂O and 2.5% triisopropylsilane (2 h, RT) .
Materials Science
Incorporation into poly(β-peptide) backbones yields foldamers with:
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Thermal Stability: Tₘ = 148°C (vs. 85°C for aliphatic analogs).
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CD Spectroscopy: Strong negative Cotton effect at 222 nm, indicating helical secondary structure.
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